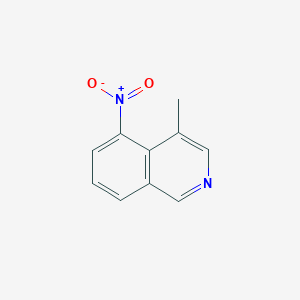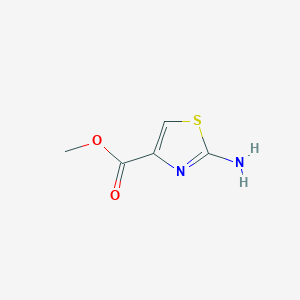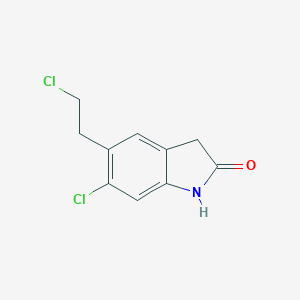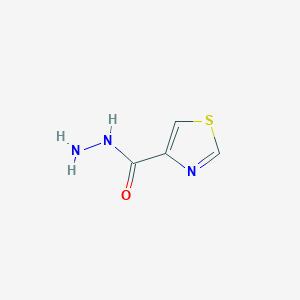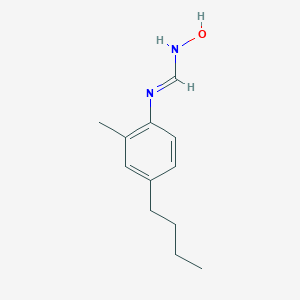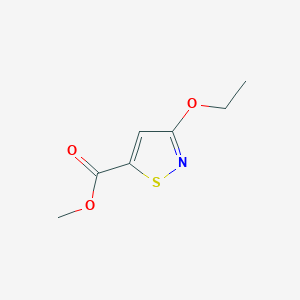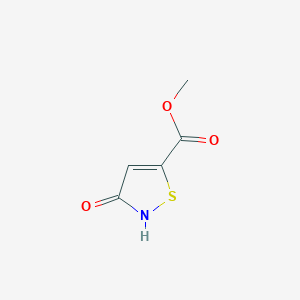
3-((2-(Diethylamino)propoxy)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(Diethylamino)propoxy)methyl)pyridine, commonly known as DEPMPO, is a chemical compound that has been extensively studied for its applications in scientific research. It is a stable free radical spin trap that is widely used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
DEPMPO works by trapping free radicals and forming stable adducts that can be detected and analyzed. When a free radical reacts with DEPMPO, it forms a stable nitroxide radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The formation of the DEPMPO adduct allows researchers to study the properties and behavior of free radicals in biological systems.
生化和生理效应
DEPMPO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. DEPMPO has been used to study the effects of various drugs and compounds on oxidative stress and inflammation in biological systems.
实验室实验的优点和局限性
One of the main advantages of DEPMPO is its stability, which allows for accurate and reliable detection of free radicals in biological systems. DEPMPO is also relatively easy to use and can be applied to a wide range of experimental systems. However, one limitation of DEPMPO is its relatively low reactivity with some free radicals, which can limit its usefulness in certain experimental contexts.
未来方向
DEPMPO has many potential future directions in scientific research. One area of interest is the development of new spin traps with improved properties and reactivity. Another area of interest is the application of DEPMPO in the study of oxidative stress and inflammation in various diseases. Additionally, DEPMPO could be used in the development of new drugs and therapies that target free radicals and oxidative stress.
合成方法
DEPMPO can be synthesized by reacting 2-(diethylamino)propyl chloride with 3-hydroxymethylpyridine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a spin trap.
科学研究应用
DEPMPO is widely used in scientific research as a spin trap for detecting and studying free radicals in biological systems. It has been used to study the role of free radicals in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. DEPMPO is also used to study the mechanisms of action of drugs and other compounds that interact with free radicals.
属性
CAS 编号 |
102206-56-4 |
|---|---|
产品名称 |
3-((2-(Diethylamino)propoxy)methyl)pyridine |
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC 名称 |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)12(3)10-16-11-13-7-6-8-14-9-13/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI 键 |
GWDKDLWJHRZEJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)COCC1=CN=CC=C1 |
规范 SMILES |
CCN(CC)C(C)COCC1=CN=CC=C1 |
同义词 |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)
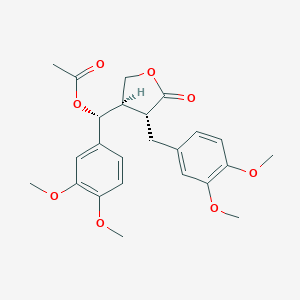
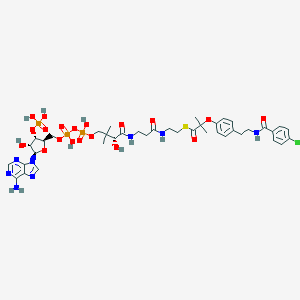
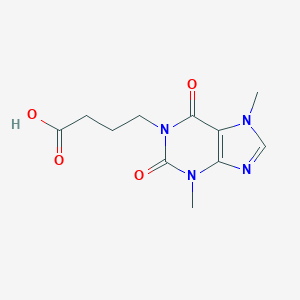
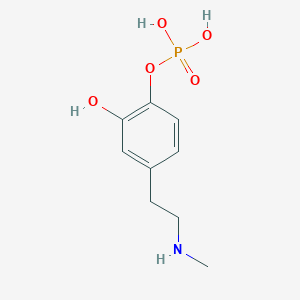
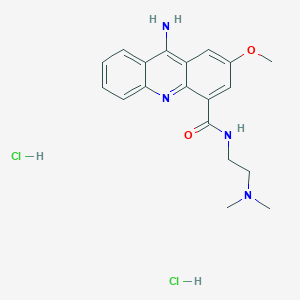
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)
